molecular formula C28H23Cl3N2O3S B12051186 N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

Cat. No.: B12051186
M. Wt: 573.9 g/mol
InChI Key: WVISHUNPLFRBFK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the chlorophenyl group and the sulfonamide group. Common reagents used in these reactions include halogenating agents, sulfonyl chlorides, and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide shares structural similarities with other sulfonamide derivatives and carbazole compounds.
  • Carbazole derivatives: Known for their biological activity and use in organic electronics.

    Sulfonamide derivatives: Widely used in medicinal chemistry for their antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H23Cl3N2O3S

Molecular Weight

573.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H23Cl3N2O3S/c1-18-2-10-24(11-3-18)37(35,36)33(22-8-4-19(29)5-9-22)17-23(34)16-32-27-12-6-20(30)14-25(27)26-15-21(31)7-13-28(26)32/h2-15,23,34H,16-17H2,1H3

InChI Key

WVISHUNPLFRBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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